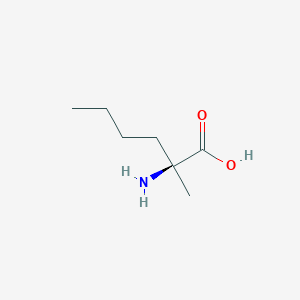
(S)-2-Amino-2-methylhexanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-L-norleucine is a derivative of norleucine, an amino acid with the formula CH₃(CH₂)₃CH(NH₂)COOH. It is an isomer of leucine and is characterized by the presence of a methyl group at the second carbon position. This compound is chiral and exists as a white, water-soluble solid .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-L-norleucine can be achieved through various methods. One common approach involves the alkylation of L-norleucine with methyl iodide in the presence of a strong base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of 2-methyl-L-norleucine often involves the use of biocatalysts to achieve high enantioselectivity. Enzymatic methods using amino acid dehydrogenases or transaminases can be employed to convert precursor molecules into the desired product under mild conditions, ensuring high yield and purity .
化学反应分析
Types of Reactions
2-methyl-L-norleucine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.
Substitution: The methyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products
The major products formed from these reactions include oximes, nitriles, alcohols, aldehydes, and various substituted derivatives .
科学研究应用
2-methyl-L-norleucine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.
Biology: It serves as a probe to study protein structure and function due to its similarity to methionine.
Medicine: It is investigated for its potential role in therapeutic applications, including the treatment of neurodegenerative diseases.
Industry: It is utilized in the production of pharmaceuticals and as a precursor in the synthesis of various bioactive compounds
作用机制
The mechanism of action of 2-methyl-L-norleucine involves its incorporation into peptides and proteins, where it can mimic the behavior of methionine. It interacts with molecular targets such as enzymes and receptors, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate protein-protein interactions and enzyme activity .
相似化合物的比较
2-methyl-L-norleucine is similar to other amino acids such as:
Norvaline: An isomer of valine with similar biochemical properties.
Aminocaproic acid: A six-carbon amino acid with applications in medicine.
Leucine: An essential amino acid involved in protein synthesis and metabolic regulation.
Isoleucine: An essential amino acid with roles in muscle metabolism and immune function
Compared to these compounds, 2-methyl-L-norleucine is unique due to its specific structural modifications, which confer distinct chemical reactivity and biological activity.
属性
CAS 编号 |
105815-96-1 |
|---|---|
分子式 |
C7H15NO2 |
分子量 |
145.2 g/mol |
IUPAC 名称 |
(2S)-2-amino-2-methylhexanoic acid |
InChI |
InChI=1S/C7H15NO2/c1-3-4-5-7(2,8)6(9)10/h3-5,8H2,1-2H3,(H,9,10)/t7-/m0/s1 |
InChI 键 |
LKZQHZQXROBVOO-ZETCQYMHSA-N |
SMILES |
CCCCC(C)(C(=O)O)N |
手性 SMILES |
CCCC[C@@](C)(C(=O)O)N |
规范 SMILES |
CCCCC(C)(C(=O)O)N |
同义词 |
L-Norleucine, 2-methyl- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![2-[(hexylamino)methyl]phenol](/img/structure/B9015.png)

